5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one 5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1705870-02-5
VCID: VC4233460
InChI: InChI=1S/C14H16N4O3S/c1-9-10(2)16-8-18(13(9)20)7-12(19)17-5-11(6-17)21-14-15-3-4-22-14/h3-4,8,11H,5-7H2,1-2H3
SMILES: CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=NC=CS3)C
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37

5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

CAS No.: 1705870-02-5

Cat. No.: VC4233460

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37

* For research use only. Not for human or veterinary use.

5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one - 1705870-02-5

Specification

CAS No. 1705870-02-5
Molecular Formula C14H16N4O3S
Molecular Weight 320.37
IUPAC Name 5,6-dimethyl-3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]pyrimidin-4-one
Standard InChI InChI=1S/C14H16N4O3S/c1-9-10(2)16-8-18(13(9)20)7-12(19)17-5-11(6-17)21-14-15-3-4-22-14/h3-4,8,11H,5-7H2,1-2H3
Standard InChI Key PXBOVGAWYWWPQY-UHFFFAOYSA-N
SMILES CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=NC=CS3)C

Introduction

Structural Overview

This compound is characterized by:

  • Core Structure: A pyrimidin-4(3H)-one ring system, which is a six-membered heterocyclic structure containing two nitrogen atoms.

  • Substituents:

    • 5,6-Dimethyl Groups: These methyl groups enhance the lipophilicity and may influence biological activity.

    • 2-Oxoethyl Side Chain: This functional group connects the pyrimidine core to the azetidine ring.

    • Azetidine Ring: A four-membered nitrogen-containing ring, known for its rigidity and potential bioactivity.

    • Thiazole Moiety: A sulfur and nitrogen-containing five-membered aromatic ring, often associated with antimicrobial and pharmacological properties.

Molecular Formula

The molecular formula can be deduced as C13H16N4O3SC_{13}H_{16}N_4O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis Pathways

The synthesis of compounds like 5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. While specific details for this compound are not readily available in the provided sources, similar pyrimidinone derivatives are synthesized using:

  • Formation of Pyrimidinone Core:

    • Condensation of urea or guanidine derivatives with β-dicarbonyl compounds under acidic or basic conditions.

    • Introduction of methyl groups at the 5 and 6 positions through alkylation.

  • Attachment of Azetidine Ring:

    • Azetidine derivatives are often introduced via nucleophilic substitution or cyclization reactions involving halogenated precursors.

  • Incorporation of Thiazole Moiety:

    • The thiazole ring can be added through condensation reactions involving α-haloketones and thiourea.

  • Final Assembly:

    • Coupling reactions (e.g., esterification or amidation) link the thiazole and azetidine moieties to the pyrimidinone core.

Typical Reaction Conditions

  • Solvents: Ethanol or dimethylformamide (DMF).

  • Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or potassium carbonate.

  • Temperature: Reflux conditions are commonly employed.

Analytical Characterization

To confirm the structure and purity of such compounds, a range of analytical techniques is utilized:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide detailed information on proton and carbon environments.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups based on characteristic absorption bands.

  • Elemental Analysis:

    • Confirms the empirical formula by determining percentages of C, H, N, O, and S.

Biological Significance

Compounds containing pyrimidinone cores with thiazole and azetidine substituents have been widely studied for their pharmacological potential:

  • Antimicrobial Activity:

    • The thiazole moiety is known to exhibit antibacterial and antifungal properties by interacting with microbial enzymes.

  • Anticancer Potential:

    • Pyrimidinones can inhibit enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells.

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that similar compounds may act as inhibitors of inflammatory pathways (e.g., 5-lipoxygenase).

Research Applications

This compound could serve as a lead molecule for drug discovery programs targeting:

  • Infectious diseases caused by resistant bacteria or fungi.

  • Chronic inflammatory conditions such as arthritis.

  • Certain types of cancers where pyrimidine analogs show efficacy.

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